(E)-N,N-dimethyl-2-(5-methyl-4-nitro-1,2-oxazol-3-yl)ethenamine
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Overview
Description
N,N-DIMETHYL-N-[(E)-2-(5-METHYL-4-NITRO-3-ISOXAZOLYL)-1-ETHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes an isoxazole ring substituted with a nitro group and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-N-[(E)-2-(5-METHYL-4-NITRO-3-ISOXAZOLYL)-1-ETHENYL]AMINE typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Vinylation: The vinyl group is introduced via a Heck reaction, where the nitroisoxazole is reacted with a vinyl halide in the presence of a palladium catalyst.
Dimethylation: The final step involves the dimethylation of the amine group using formaldehyde and formic acid in a reductive amination process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the nitration and Heck reactions to ensure consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-N-[(E)-2-(5-METHYL-4-NITRO-3-ISOXAZOLYL)-1-ETHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The vinyl group can participate in hydrogenation reactions to form an ethyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas, nickel catalyst.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction of Nitro Group: Formation of an amine derivative.
Hydrogenation of Vinyl Group: Formation of an ethyl derivative.
Nucleophilic Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
N,N-DIMETHYL-N-[(E)-2-(5-METHYL-4-NITRO-3-ISOXAZOLYL)-1-ETHENYL]AMINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its isoxazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-N-[(E)-2-(5-METHYL-4-NITRO-3-ISOXAZOLYL)-1-ETHENYL]AMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that have binding sites compatible with its structure, particularly those involved in neurotransmission.
Pathways Involved: It may modulate signaling pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
N,N-DIMETHYL-4-NITROANILINE: Similar in having a nitro group and dimethylamine, but lacks the isoxazole ring.
N,N-DIMETHYL-3-NITROBENZYLAMINE: Similar in having a nitro group and dimethylamine, but has a benzyl group instead of a vinyl group.
Uniqueness
N,N-DIMETHYL-N-[(E)-2-(5-METHYL-4-NITRO-3-ISOXAZOLYL)-1-ETHENYL]AMINE is unique due to its combination of an isoxazole ring, nitro group, and vinyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-2-(5-methyl-4-nitro-1,2-oxazol-3-yl)ethenamine |
InChI |
InChI=1S/C8H11N3O3/c1-6-8(11(12)13)7(9-14-6)4-5-10(2)3/h4-5H,1-3H3/b5-4+ |
InChI Key |
MSUVJIWBYIEEMR-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)/C=C/N(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NO1)C=CN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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